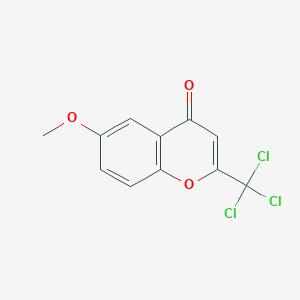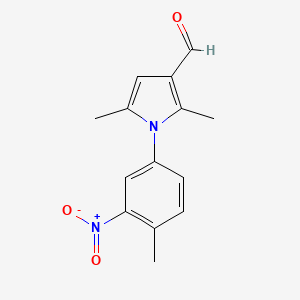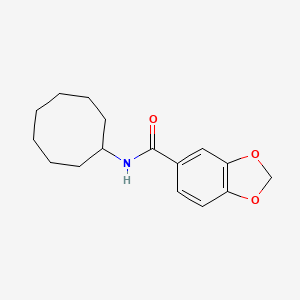
N-CYCLOOCTYL-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a cyclooctyl group attached to a benzodioxole ring with a carboxamide functional group. Benzodioxole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxole derivative with an appropriate amine, such as cyclooctylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide.
Industrial Production Methods
Industrial production of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antioxidant Activity: Benzodioxole derivatives, including N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide, have demonstrated antioxidant properties, making them useful in preventing oxidative stress-related diseases.
Antidiabetic Agents: Research has explored the use of benzodioxole derivatives as antidiabetic agents, with some compounds showing efficacy in reducing blood glucose levels in diabetic models.
作用機序
The mechanism of action of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Antioxidant Activity: The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Antidiabetic Activity: The compound may inhibit enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels.
類似化合物との比較
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives to highlight its uniqueness:
Similar Compounds: Other benzodioxole derivatives include 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Uniqueness: N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is unique due to its cyclooctyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzodioxole derivatives.
特性
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
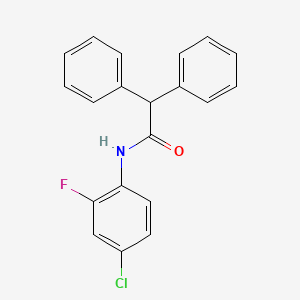
![1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5741118.png)
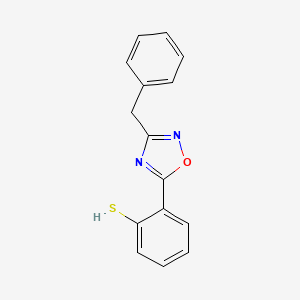
![1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5741149.png)
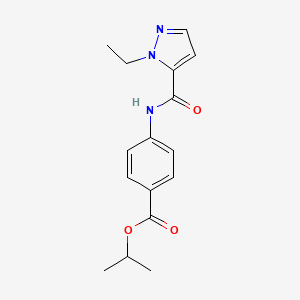
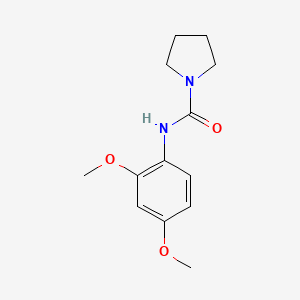
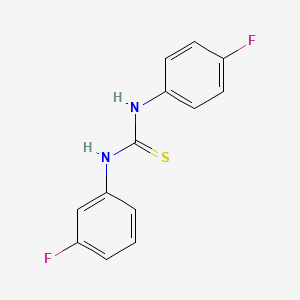
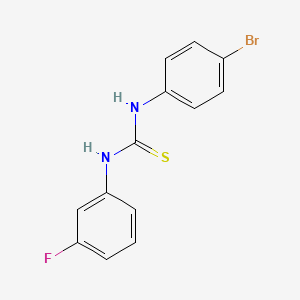
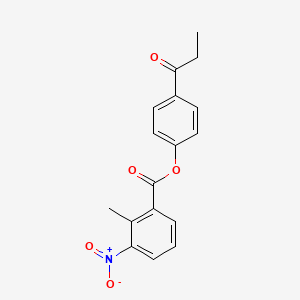
![7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
![2-PHENYL-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE](/img/structure/B5741203.png)
